1,2-Dimethoxy-4-(pentafluoroethyl)benzene
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Overview
Description
1,2-Dimethoxy-4-(pentafluoroethyl)benzene is an organic compound characterized by the presence of two methoxy groups and a pentafluoroethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene typically involves the introduction of methoxy groups and a pentafluoroethyl group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced using methanol in the presence of an acid catalyst. The pentafluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using pentafluoroethyl iodide and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-4-(pentafluoroethyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pentafluoroethyl group can be reduced to form a less fluorinated alkyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of less fluorinated alkyl derivatives.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
1,2-Dimethoxy-4-(pentafluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-4-(pentafluoroethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and pentafluoroethyl group can influence the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxy-4-(trifluoromethyl)benzene
- 1,2-Dimethoxy-4-(difluoromethyl)benzene
- 1,2-Dimethoxy-4-(fluoromethyl)benzene
Uniqueness
1,2-Dimethoxy-4-(pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs. The high degree of fluorination can enhance the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2-dimethoxy-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5O2/c1-16-7-4-3-6(5-8(7)17-2)9(11,12)10(13,14)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGODGKXYCBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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